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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427

An In-depth Technical Guide to p-(allyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of p-(allyloxy)benzaldehyde (also known as 4-(allyloxy)benzaldehyde). It is intended
for researchers, scientists, and professionals in drug development and other fields of chemical
synthesis. This document details the compound's structural and physicochemical properties,
spectroscopic data, and key chemical reactions. Furthermore, it outlines standardized
experimental protocols for its synthesis and characterization, supported by workflow and
pathway diagrams generated using Graphviz to illustrate key processes.

Chemical Identity

p-(Allyloxy)benzaldehyde is an organic compound featuring a benzaldehyde structure with an
allyloxy group substituted at the para position.[1] This bifunctional molecule, containing both an
aldehyde and an allyl ether group, serves as a valuable intermediate in organic synthesis.[1]
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Identifier Value

IUPAC Name 4-(prop-2-en-1-yloxy)benzaldehyde[2]

p-(Allyloxy)benzaldehyde, 4-

Synonyms Allyloxybenzaldehyde, Allyl 4-formylphenyl
ether[1][3]

CAS Number 40663-68-1[2][4]

Molecular Formula C10H1002[4][5]

Molecular Weight 162.19 g/mol [5]

InChl Key TYNJQOJWNMZQFZ-UHFFFAOYSA-N[4][6]

SMILES C=CCOC1=CC=C(C=C1)C=0[4]

Physical and Chemical Properties

p-(Allyloxy)benzaldehyde is typically a clear, slightly yellow, viscous liquid at room temperature.
[3][7] It is sensitive to air and should be stored accordingly.[3][8] The compound is generally
soluble in organic solvents like ethanol and ether but has limited solubility or is immiscible in
water.[1][3][8]

Table of Physical Properties:

Property Value Reference

Clear slightly yellow viscous

Appearance quid [3]

Boiling Point 150-152 °C at 18 mmHg [5][8]
Density 1.058 g/mL at 25 °C [819]
Refractive Index (n20/D) 1.568 [31[8]
Flash Point >110 °C (>230 °F) [8][9]
Water Solubility Immiscible [31[8]
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Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-
(allyloxy)benzaldehyde. The key data from Infrared (IR) Spectroscopy, Nuclear Magnetic
Resonance (NMR), and Mass Spectrometry (MS) are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm~12) Functional Group Vibrational Mode
~3080, ~3020 =C-H (Aromatic & Alkene) Stretch

~2930, ~2870 -C-H (Alkane) Stretch

~2820, ~2720 -C-H (Aldehyde) Stretch (Fermi Doublet)
~1690-1705 C=0 (Aromatic Aldehyde) Stretch (Strong)

~1645 C=C (Alkene) Stretch

~1600, ~1580, ~1510 C=C (Aromatic) Stretch

~1250 C-O-C (Aryl Ether) Asymmetric Stretch
~1025 C-O-C (Alkyl Ether) Symmetric Stretch

Note: Data is predicted based on characteristic frequencies for the functional groups present.
[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR and 13C NMR spectra are used to determine the carbon-hydrogen framework of the
molecule.

Predicted *H NMR Spectral Data (in CDCIs):

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_Spectrum_of_2_Allyloxy_3_bromobenzaldehyde.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.88 s 1H Aldehyde (-CHO)
Aromatic (ortho to -
~7.83 d 2H
CHO)
Aromatic (ortho to -
~7.00 d 2H
OAllyl)
~6.05 m 1H Allyl (-CH=)
~5.43 dd 1H Allyl (=CHz, trans)
~5.32 dd 1H Allyl (=CHz, cis)
~4.60 dt 2H Allyl (-OCHz-)

Note: Predicted chemical shifts are based on analogous structures like benzaldehyde and

other substituted aromatic compounds.[12][13]

Predicted 3C NMR Spectral Data (in CDCIs):

Chemical Shift (6, ppm)

Assighment

~190.7 Aldehyde (C=0)

~163.5 Aromatic (C-O)

~131.9 Aromatic (CH, ortho to -CHO)

~131.0 Aromatic (C-CHO)

~130.1 Allyl (-CH=)

~118.5 Allyl (=CHz)

~115.0 Aromatic (CH, ortho to -OAllyl)

~68.9 Allyl (-OCH3-)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.

Key Mass Spectrometry Data:

miz Interpretation
162 Molecular lon [M]*
121 Loss of allyl group (-CsHs)

Loss of allyl group and carbonyl group (-CsHs, -

93
CO)

41 Allyl cation [CsHs]*

Note: Fragmentation data is based on typical electron ionization (El) mass spectra.[14][15]

Chemical Reactivity and Pathways

The reactivity of p-(allyloxy)benzaldehyde is dominated by its two primary functional groups:
the aldehyde and the allyl ether.

o Aldehyde Group: The aldehyde group is susceptible to nucleophilic addition reactions and
can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It can also
participate in condensation reactions like the Wittig reaction to form alkenes.[16]

o Allyl Ether Group: The allyl group is notable for its ability to undergo a[1][1]-sigmatropic
rearrangement known as the Claisen rearrangement. When heated, p-
(allyloxy)benzaldehyde rearranges to form 3-allyl-4-hydroxybenzaldehyde.[17]

Caption: Claisen rearrangement of p-(allyloxy)benzaldehyde.

Experimental Protocols
Synthesis via Williamson Ether Synthesis

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C40663681&Units=SI&Mask=214
https://webbook.nist.gov/cgi/inchi?ID=C40663681&Mask=200
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Reactivity_of_2_Allyloxy_3_bromobenzaldehyde_and_Its_Isomers.pdf
https://cymitquimica.com/cas/40663-68-1/
https://cymitquimica.com/cas/40663-68-1/
https://www.benchchem.com/product/b1280621
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A common method for preparing p-(allyloxy)benzaldehyde is the Williamson ether synthesis,
which involves the reaction of p-hydroxybenzaldehyde with an allyl halide in the presence of a
base.[17][18]

Materials:

e p-Hydroxybenzaldehyde

e Allyl bromide

o Potassium carbonate (K2COs)

o Acetone or Dimethylformamide (DMF)
o Ethyl acetate

e Brine

Procedure:

Dissolve p-hydroxybenzaldehyde (1.0 eq.) in acetone or DMF in a round-bottom flask.
e Add anhydrous potassium carbonate (1.5 eq.) to the solution.
e Add allyl bromide (1.2 eq.) dropwise to the stirring mixture.

o Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

» After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

o Evaporate the solvent under reduced pressure.
» Dissolve the residue in ethyl acetate and wash with water and then brine.

e Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate in
vacuo to obtain the crude product.
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e Purify the crude product by column chromatography on silica gel.

Start: p-Hydroxybenzaldehyde
+ Allyl Bromide + K2COs in Acetone

1. Heat

Reflux Reaction Mixture
(Monitor by TLC)

P. Cool & Filter

Aqueous Workup
(Filtration, Extraction, Washing)

3. Separate Layers

Dry Organic Layer
(Naz2S0a)

4. Filter

Solvent Removal

(Rotary Evaporation)

5. Obtain Crude

Purification

(Column Chromatography)
5. Isolate Pure Fraction

Final Product:

p-(allyloxy)benzaldehyde

Click to download full resolution via product page
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Caption: General workflow for synthesis and purification.

Characterization Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: A small drop of the liquid sample is
placed directly onto the ATR crystal. The spectrum is typically recorded from 4000 cm~1* to 400
cm~1. A background spectrum of the clean crystal is taken first and automatically subtracted
from the sample spectrum.[10]

IH NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7
mL of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal
standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.[19]

Safety Information

p-(Allyloxy)benzaldehyde is classified as an irritant.[4] It is known to cause skin irritation and
serious eye irritation.[5][7] It may also cause an allergic skin reaction.[4][9]

GHS Hazard Statements:

e H315: Causes skin irritation.[5]

e H317: May cause an allergic skin reaction.[4]
o H319: Causes serious eye irritation.[5]

Precautionary Measures: Standard laboratory safety practices should be followed, including the
use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[5]
[20] Work should be conducted in a well-ventilated area or a fume hood.[7][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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